4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
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Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2/c1-17(2)14-29(15-18(3)4)36(31,32)21-10-7-19(8-11-21)25(30)28-26-27-22(16-35-26)20-9-12-23(33-5)24(13-20)34-6/h7-13,16-18H,14-15H2,1-6H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRFBCNZNSQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS Number: 476320-39-5) is a complex organic molecule that belongs to the class of sulfonamides. It exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological mechanisms, and relevant studies highlighting its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 531.69 g/mol. The structure includes a sulfamoyl group and a thiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 531.69 g/mol |
| CAS Number | 476320-39-5 |
Anticancer Properties
Recent studies have demonstrated that compounds containing the thiazole and oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells. The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit specific kinases or enzymes that are crucial for cancer cell proliferation. For example, thiazole derivatives have been reported to exhibit inhibitory effects on histone deacetylases (HDACs) and other cancer-related targets .
Antimicrobial Activity
The sulfonamide class is known for its broad-spectrum antimicrobial properties. The compound has shown potential against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Inhibitory Concentrations : Studies indicate that the compound exhibits low micromolar inhibitory concentrations against targeted pathogens, suggesting its potential use as an antimicrobial agent .
Study 1: Anticancer Activity
A study evaluating a series of thiazole derivatives found that compounds similar to the target compound significantly inhibited cell growth in vitro. The most potent derivatives showed IC50 values ranging from 1 to 10 µM against various cancer cell lines .
Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives indicated that modifications to the sulfamoyl group can enhance antimicrobial activity. In vitro tests revealed that certain derivatives had IC50 values below 10 µM against Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in substituents can alter the binding affinity to target proteins.
- Sulfamoyl Group Modifications : Changes in the alkyl chain length or branching can enhance solubility and bioavailability.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
Anticancer Activity
Research suggests that this compound may inhibit specific enzymes related to cancer progression. The structural components of the molecule facilitate interactions with targets that are crucial for tumor growth and metastasis. For example, compounds similar in structure have shown promising results against estrogen receptor-positive breast cancer cell lines in vitro .
Antimicrobial Properties
The compound's thiazole ring and sulfonamide moiety suggest potential antimicrobial activity. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is vital for bacterial growth. Investigations into similar compounds have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Compounds with similar thiazole structures have shown effective AChE inhibition, suggesting that this compound may also possess similar therapeutic potential .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of MCF7 breast cancer cells with IC50 values indicating significant cytotoxicity. |
| Study 2 | Antimicrobial Testing | Showed effectiveness against a range of bacterial strains; specific derivatives exhibited higher potency than standard antibiotics. |
| Study 3 | Enzyme Inhibition | Evaluated for AChE inhibition; results indicated a promising lead for Alzheimer's treatment with competitive inhibition profiles. |
Q & A
Basic: What synthetic strategies optimize the yield of this compound, and how are critical parameters like solvent choice and temperature controlled?
To optimize synthesis, prioritize multi-step protocols with precise control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonamide coupling efficiency .
- Temperature modulation : Maintain 60–80°C during thiazole ring formation to prevent side reactions .
- Catalyst use : Employ coupling agents like EDCI/HOBt for amide bond formation between the benzamide and thiazole moieties .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for >95% purity .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
- NMR (¹H/¹³C) : Assign peaks for the sulfamoyl group (δ 3.1–3.3 ppm for CH₂), thiazole protons (δ 7.2–8.1 ppm), and methoxy groups (δ 3.8 ppm) .
- IR spectroscopy : Validate sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced: How to design SAR studies to identify key bioactive functional groups?
- Derivative synthesis : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess electronic effects .
- Thiazole substitutions : Introduce methyl or phenyl groups at the thiazole 4-position to probe steric impacts .
- Biological assays : Test derivatives in in vitro models (e.g., antimicrobial MIC assays, kinase inhibition) to correlate structural changes with activity .
Advanced: How to resolve contradictions in biological activity data among analogs?
- Structural verification : Reconfirm compound identity via XRD or 2D NMR if discrepancies arise, as misassignment of substituents (e.g., methoxy vs. ethoxy) can skew results .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-analysis : Compare logP, solubility, and protein-binding data across studies to identify pharmacokinetic confounders .
Basic: What in vitro assays evaluate antimicrobial/anticancer potential?
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; include sulfamethoxazole as a positive control .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations; validate via apoptosis markers (Annexin V/PI) .
- Interference mitigation : Pre-treat samples with antioxidants (e.g., ascorbic acid) to neutralize reactive thiazole byproducts .
Advanced: How to study the compound’s mechanism of action in enzyme inhibition?
- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to quantify inhibition .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) for target enzymes .
- Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/Akt) in treated cells .
Advanced: What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to model sulfamoyl-thiazole interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability under physiological conditions .
- QSAR models : Develop PLS regression models using descriptors like polar surface area and H-bond acceptors .
Advanced: How does the 3,4-dimethoxyphenyl group influence reactivity and ADME?
- Electron-donating effects : Methoxy groups enhance π-π stacking with aromatic residues in target proteins but reduce metabolic stability .
- Pharmacokinetics : Assess CYP450 metabolism (e.g., CYP3A4) using liver microsomes; logD (octanol/water) predicts blood-brain barrier penetration .
Advanced: How to synthesize derivatives while stabilizing the sulfamoyl-thiazole linkage?
- Protecting groups : Use Boc for sulfamoyl amines during coupling to prevent degradation .
- Low-temperature reactions : Conduct thiazole sulfonylation at 0–5°C to minimize hydrolysis .
- Stability assays : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity) .
Advanced: How to optimize HPLC-MS for pharmacokinetic studies?
- Column : Hypersil GOLD C18 (2.1 × 50 mm, 1.9 µm) with 0.1% formic acid in water/acetonitrile .
- Ionization : ESI+ mode; monitor [M+H]⁺ at m/z 529.2 (expected molecular weight: 528.6 g/mol) .
- Sample prep : Protein precipitation with acetonitrile (1:3 ratio) for plasma/urine matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
